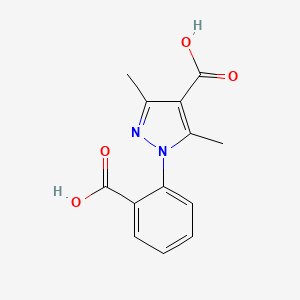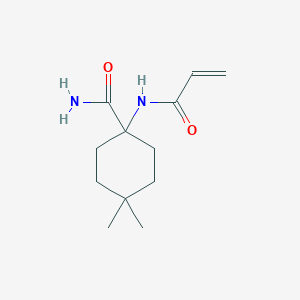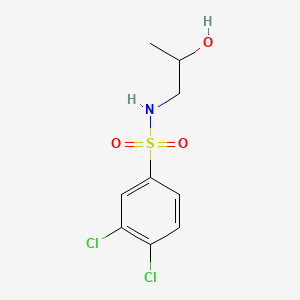
1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound also contains carboxylic acid groups, which are organic functional groups consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have carboxylic acid groups attached to the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, carboxylic acids can participate in various reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are also polar and can participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Chemical Synthesis and Derivatives : The synthesis of pyrazole derivatives, including 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acids, plays a significant role in creating chemical hybridizing agents for agricultural use, particularly in wheat and barley. These derivatives are essential for developing unique compounds with potential applications in various fields, including material science and pharmacology (Beck, Lynch, & Wright, 1988).
Biological Applications
- Antimicrobial Activities : Pyrazole derivatives have been studied for their antimicrobial properties. Research involving the synthesis and testing of pyrazole-based compounds, including those similar to 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, revealed significant antimicrobial activities. These compounds were tested against various bacterial and fungal strains, demonstrating potential as novel antimicrobial agents (Shubhangi et al., 2019).
Material Science Applications
- Coordination Polymers and Magnetic Properties : Pyrazole-based ligands have been used to synthesize coordination polymers with multifunctional properties, including single-ion magnetic behavior and dye degradation efficiency. Such research underscores the versatility of pyrazole derivatives in creating materials with specific magnetic and environmental applications (Roy, Adhikary, Mondal, & Mondal, 2018).
Spectroscopic and Structural Studies
- Structural Analysis : Detailed spectroscopic and structural analyses of pyrazole derivatives have been conducted to understand their molecular interactions, crystalline structures, and potential for forming coordination complexes. These studies provide insight into the chemical behavior and versatility of pyrazole compounds in various applications, from synthesis to potential drug design (Yıldırım & Kandemirli, 2005; Kumarasinghe, Hruby, & Nichol, 2009).
Fluorescent Properties
- Fluorescence Studies : The synthesis and characterization of pyrazoline derivatives from pyrazole compounds have been explored for their fluorescent properties. These studies indicate potential applications in developing fluorescent markers and sensors, highlighting the functional versatility of pyrazole derivatives in scientific research (Hasan, Abbas, & Akhtar, 2011).
Wirkmechanismus
Mode of Action
It is suggested that the carboxylic acid moiety of the compound may function as a c-centered electrophile . This suggests that the compound may interact with its targets through nucleophilic addition reactions .
Biochemical Pathways
It is known that carboxylic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Result of Action
It is suggested that the compound may undergo an acid-catalyzed reaction mechanism, leading to the formation of intermediate arylamides . These intermediates may then undergo dehydration to form benzimidazoles .
Action Environment
The action of 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may be influenced by various environmental factors. For instance, the acidity at the reaction site can influence the compound’s ability to function as a C-centered electrophile . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as succinate dehydrogenase, which is involved in the citric acid cycle and the electron transport chain . The interaction with succinate dehydrogenase suggests that this compound may influence cellular respiration and energy production. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular responses. For instance, the compound’s interaction with succinate dehydrogenase can impact the production of reactive oxygen species (ROS) and the regulation of oxidative stress . These effects can influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and affecting the citric acid cycle . This inhibition can lead to a decrease in ATP production and an increase in ROS levels, which can further influence cellular processes. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to energy production and oxidative stress. The compound interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and the electron transport chain These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cellular membranes by specific transporters and binding proteins, which influence its localization and accumulation . The distribution of the compound within different cellular compartments can affect its activity and function, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in energy production and oxidative stress regulation This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles
Eigenschaften
IUPAC Name |
1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-11(13(18)19)8(2)15(14-7)10-6-4-3-5-9(10)12(16)17/h3-6H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIIUGCRGPDDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)


![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)

![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)
![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2599499.png)
![1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2599500.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2599501.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)
![5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)
